Zenarestat Zenarestat ZENARESTAT is a small molecule drug with a maximum clinical trial phase of II.
Brand Name: Vulcanchem
CAS No.: 112733-06-9
VCID: VC0547741
InChI: InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)
SMILES: Array
Molecular Formula: C17H11BrClFN2O4
Molecular Weight: 441.6 g/mol

Zenarestat

CAS No.: 112733-06-9

Cat. No.: VC0547741

Molecular Formula: C17H11BrClFN2O4

Molecular Weight: 441.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Zenarestat - 112733-06-9

Specification

CAS No. 112733-06-9
Molecular Formula C17H11BrClFN2O4
Molecular Weight 441.6 g/mol
IUPAC Name 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetic acid
Standard InChI InChI=1S/C17H11BrClFN2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24)
Standard InChI Key SXONDGSPUVNZLO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Appearance Solid powder

Introduction

Pharmacological Profile of Zenarestat

Enzyme Inhibition Specificity

Table 1: Enzyme Inhibition Profile of Zenarestat

EnzymeIC₅₀ (μM)Species
Aldose reductase0.0075Rat sciatic
Aldose reductase0.044Human recombinant
Aldehyde reductase2.4Rat liver
Hexokinase>100Rat brain
Glutathione reductase>100Bovine liver

Tissue Distribution and Sorbitol Reduction

Clinical Efficacy in Diabetic Neuropathy

Nerve Conduction Velocity Improvements

A 52-week, randomized, double-blind trial (n=537) tested Zenarestat (3.2–32 mg/day) in diabetic peripheral neuropathy (DPN) patients . Dose-dependent sorbitol suppression (>80% at 32 mg/day) correlated with significant NCV improvements (Table 2). Peroneal motor NCV increased by 1.2 m/s vs. placebo (p<0.01), while sural sensory NCV rose by 1.8 m/s (p<0.05) .

Table 2: Zenarestat’s Dose-Dependent Effects in Clinical Trials

Dose (mg/day)Sorbitol Suppression (%)NCV Improvement (m/s)Myelinated Fiber Density Increase (%)
3.245–600.48
1065–750.912
32>801.821
ParameterValue (Mean ± SD)
Cₘₐₓ (ng/mL)320 ± 45
Tₘₐₓ (h)2.5 ± 0.8
AUC₀–₂₄ (ng·h/mL)2,800 ± 400
Half-life (h)14 ± 2

Adverse Events

In clinical trials, Zenarestat’s safety profile mirrored placebo, with adverse drug reactions occurring in 16.2% vs. 14.0% (p=NS) . Common side effects included transient dizziness (4.1%) and gastrointestinal discomfort (3.7%) .

Comparative Analysis with Other Aldose Reductase Inhibitors

Zenarestat outperforms first-generation ARIs like tolrestat in sorbitol suppression (Table 4). At 32 mg/day, it achieves >80% suppression vs. 40–50% for tolrestat (200 mg/day) . Ranirestat, a newer ARI, matches Zenarestat’s efficacy but requires higher doses (20–40 mg/day) .

Table 4: Comparison of Zenarestat with Select ARIs

ARIDose (mg/day)Sorbitol Suppression (%)NCV Improvement (m/s)
Zenarestat32>801.8
Ranirestat4075–851.6
Tolrestat20040–500.7

Future Directions and Clinical Implications

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